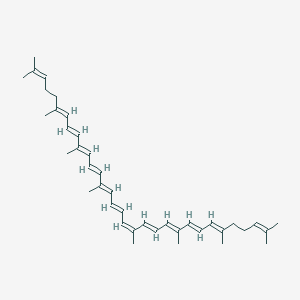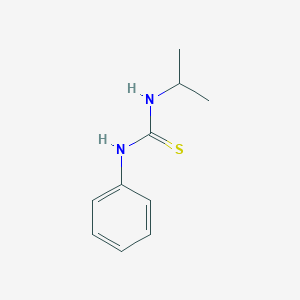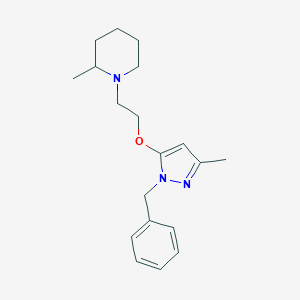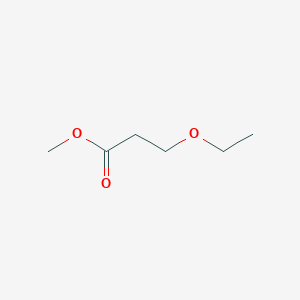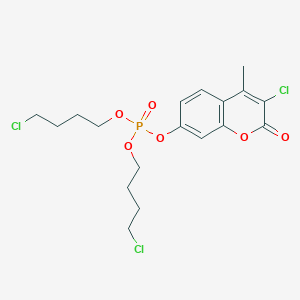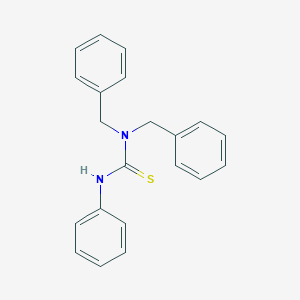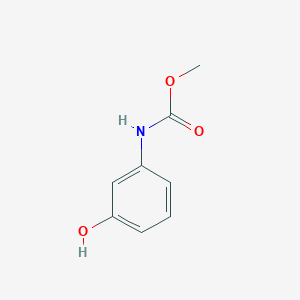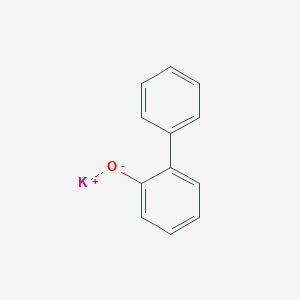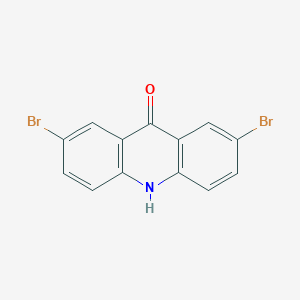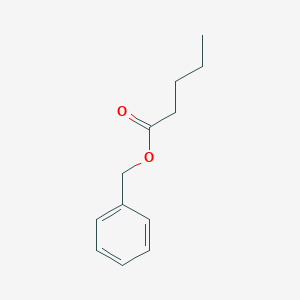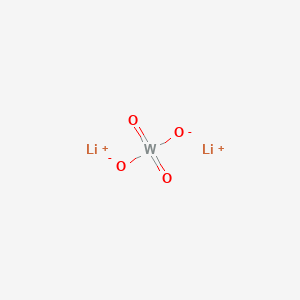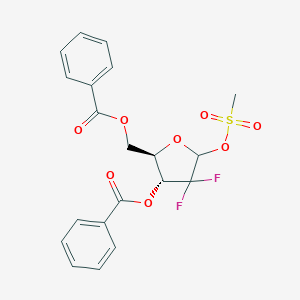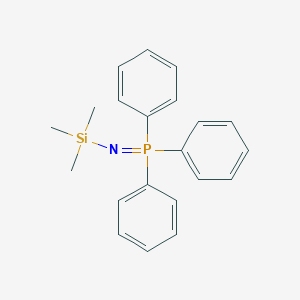
N-Trimethylsilyliminotriphenylphosphorane
説明
Synthesis Analysis
The synthesis of N-Trimethylsilyliminotriphenylphosphorane involves the reaction of trimethylsilyl compounds with triphenylphosphine derivatives. A notable method includes the reaction of N-trimethylsilyl-iminotriphenylphosphorane with copper(II) chloride in boiling solvents to form moisture-sensitive crystals. This compound is characterized by its IR spectrum and crystal structure determination (Fenske, Böhm, Dehnicke, & Strähle, 1988).
Molecular Structure Analysis
The molecular structure of N-Trimethylsilyliminotriphenylphosphorane has been thoroughly investigated. It features a bent PNSi skeleton with a relatively low barrier to inversion. Key structural parameters include bond lengths and angles within the PNSi and adjacent groups, indicating the compound's three-dimensional arrangement and electronic distribution (Astrup, Bouzga, & Starzewski, 1979).
Chemical Reactions and Properties
N-Trimethylsilyliminotriphenylphosphorane participates in various chemical reactions, including Wittig reactions, where it acts as a precursor for ylide formation. It reacts with compounds like copper(II) chloride to form complexes, demonstrating its reactivity and potential for forming coordination compounds. This reactivity is crucial for synthesizing complex organic molecules and intermediates in organic chemistry (Fenske et al., 1988).
Physical Properties Analysis
While specific studies on the physical properties of N-Trimethylsilyliminotriphenylphosphorane such as melting point, boiling point, and solubility were not directly found, these properties can be inferred based on the compound's molecular structure and reactivity. Its moisture sensitivity and crystalline form suggest specific considerations for storage and handling.
Chemical Properties Analysis
The chemical properties of N-Trimethylsilyliminotriphenylphosphorane, including its reactivity with various chemical groups, ability to form ylides, and use in facilitating Wittig reactions, demonstrate its versatility in organic synthesis. Its interactions with metal chlorides and other reagents underscore its utility in synthesizing a wide range of organic compounds (Fenske et al., 1988).
科学的研究の応用
Synthesis and Reactivity of Diphenylphosphanyltrimethylsilylamine : This study discusses the reactivity of N-Trimethylsilyliminotriphenylphosphorane with metallic sodium, leading to various derivatives. These derivatives are useful in further reactions, such as forming compounds with zinc or cesium, which are significant in organometallic chemistry (Wingerter et al., 2000).
Molecular Structure in the Gas Phase : This research investigated the molecular structure of N-Trimethylsilyliminotriphenylphosphorane in the gas phase using electron diffraction. Understanding its structure is crucial for applications in molecular modeling and theoretical chemistry (Astrup et al., 1979).
Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction : This paper describes the use of a derivative of N-Trimethylsilyliminotriphenylphosphorane in synthesizing 4H-chromen-4-ones, highlighting its utility in organic synthesis and pharmaceutical research (Kumar & Bodas, 2000).
Vinylation of Amino Aldehydes : In this study, a derivative of N-Trimethylsilyliminotriphenylphosphorane was used for the stereoselective vinylation of α-amino aldehydes. This method is significant for the synthesis of valuable intermediates in peptide and pharmaceutical synthesis (Franciotti et al., 1991).
Dehalogenation Reactions of Trichloro(N-silyl)phosphoranimines : This paper discusses the reaction of N-(Trimethylsilyl)phosphoranimine with tertiary phosphines, which is important in the study of dehalogenation reactions and the development of novel phosphorus compounds (Huynh et al., 2006).
Dialkyl Aluminum Bis(iminophosphorano) Methanide and Methanediide Complexes : This research explores the reaction of bis{trimethylsilyliminodi(phenyl)phosphorano}methane with trimethylaluminum, leading to novel alkyl aluminum complexes. These complexes have potential applications in materials science and catalysis (Aparna et al., 1999).
Rhodium-catalyzed Methylenation of Aldehydes : This study shows the use of N-Trimethylsilyliminotriphenylphosphorane in the methylenation of aldehydes catalyzed by rhodium, a process valuable in organic synthesis (Lebel & Paquet, 2004).
特性
IUPAC Name |
triphenyl(trimethylsilylimino)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24NPSi/c1-24(2,3)22-23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKOPFGRNPVCPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NPSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160842 | |
| Record name | N-Trimethylsilyliminotriphenylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trimethylsilyliminotriphenylphosphorane | |
CAS RN |
13892-06-3 | |
| Record name | N-Trimethylsilyliminotriphenylphosphorane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013892063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Trimethylsilyliminotriphenylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



